(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one
Description
The compound 5-(3-chloro-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C19H16Cl2N2O3S |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-10-12(20)5-4-6-14(10)22-19-23-18(24)16(27-19)9-11-7-13(21)17(26-3)15(8-11)25-2/h4-9H,1-3H3,(H,22,23,24)/b16-9- |
InChI Key |
RDFMGTCYJODZGE-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OC)OC)/S2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Cl)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions. This step forms the 1,3-thiazolidin-4-one ring structure.
Introduction of the Benzylidene Group: The benzylidene group is introduced by condensing the thiazolidinone core with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Formation of the Imino Group: The final step involves the reaction of the intermediate product with 3-chloro-2-methylphenylamine to form the imino group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imino group to an amine.
Substitution: The chloro groups on the benzylidene and phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures
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